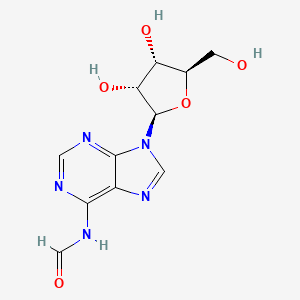

N6-Formyl-adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N6-Formyladenosine is a modified nucleoside found in RNA. It is formed through the oxidation of N6-methyladenosine, a prevalent internal modification in messenger RNA and non-coding RNA. This compound plays a significant role in various cellular pathways and has been discovered in mammalian messenger RNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N6-Formyladenosine is synthesized through the oxidation of N6-methyladenosine. The process involves the use of Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. This protein oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for N6-Formyladenosine. The compound is primarily studied and synthesized in research laboratories for scientific purposes.

Análisis De Reacciones Químicas

Types of Reactions: N6-Formyladenosine undergoes various chemical reactions, including oxidation and demethylation. The oxidation process is facilitated by Fe(II)- and α-ketoglutarate-dependent enzymes .

Common Reagents and Conditions: The common reagents used in the synthesis of N6-Formyladenosine include Fe(II) ions and α-ketoglutarate. The reaction conditions typically involve aqueous solutions under physiological conditions .

Major Products Formed: The major products formed from the oxidation of N6-methyladenosine are N6-hydroxymethyladenosine and N6-formyladenosine .

Aplicaciones Científicas De Investigación

Mechanism of Formation

N6-formyl-adenosine is formed through the oxidative demethylation of m6A, a prevalent internal modification in messenger RNA. FTO catalyzes this conversion, which involves a two-step oxidation process where m6A is first converted to N6-hydroxymethyladenosine (hm6A) and then to f6A. Research indicates that these modifications can influence RNA stability and interactions with proteins, thereby affecting gene expression dynamics in mammalian cells .

Gene Expression Regulation

This compound has been implicated in the regulation of gene expression. By modulating RNA-protein interactions, f6A can influence the fate of mRNA, including its translation and degradation. This suggests that f6A may play a critical role in cellular responses to environmental changes and stress .

Role in Disease

Recent studies have shown that alterations in m6A and its derivatives, including f6A, are associated with various diseases, including cancer. For instance, the presence of f6A has been linked to changes in RNA metabolism that can contribute to oncogenesis. Understanding how f6A functions within these pathways could provide insights into potential therapeutic targets for cancer treatment .

Epitranscriptomics

The study of this compound falls under the broader field of epitranscriptomics, which examines RNA modifications and their functional implications. Research into f6A can help elucidate the complex regulatory networks governing RNA biology and contribute to our understanding of how these modifications affect cellular functions .

Therapeutic Potential

Given its role in gene regulation and disease pathology, this compound presents potential therapeutic applications. Targeting the enzymes involved in its formation or degradation could lead to novel strategies for modulating gene expression in diseases characterized by dysregulated RNA modifications .

Case Studies

Mecanismo De Acción

N6-Formyladenosine exerts its effects through its role as a modified nucleoside in RNA. The compound is formed through oxidative RNA demethylation, which may dynamically modulate RNA-protein interactions to affect gene expression regulation . The molecular targets and pathways involved include the FTO protein and α-ketoglutarate-dependent enzymes .

Comparación Con Compuestos Similares

Similar Compounds:

- N6-Methyladenosine

- N6-Hydroxymethyladenosine

Uniqueness: N6-Formyladenosine is unique due to its formation through the oxidation of N6-methyladenosine. While N6-methyladenosine is a prevalent internal modification in RNA, N6-formyladenosine represents a further oxidized state, providing insights into the dynamic and reversible nature of RNA modifications .

Actividad Biológica

N6-Formyl-adenosine (f6A) is a recently identified RNA modification that has garnered attention for its potential biological activities and implications in cellular processes. This article provides a comprehensive overview of the biological activity of f6A, including its formation, stability, functional roles, and relevance in various biological contexts.

Formation and Stability

This compound is formed through the oxidation of N6-methyladenosine (m6A) by the fat mass and obesity-associated (FTO) protein. FTO catalyzes a two-step oxidation process where m6A is first converted to N6-hydroxymethyladenosine (hm6A), followed by further oxidation to f6A. This process has been demonstrated to occur in mammalian cells, indicating that f6A is a biologically relevant modification present in mRNA .

The stability of f6A under physiological conditions is notable, as it exhibits a half-life of approximately 3 hours in aqueous solutions. This stability suggests that f6A can persist long enough to exert biological effects within cells .

Biological Functions

The presence of f6A in RNA has implications for several biological processes:

- Gene Expression Regulation : Similar to m6A, f6A may influence RNA-protein interactions and thereby modulate gene expression. The dynamic nature of these modifications allows for potential regulation of various cellular pathways .

- Cellular Processes : Research indicates that modifications like f6A can affect processes such as cell proliferation, apoptosis, and differentiation. The exact mechanisms through which f6A influences these processes remain an area of active investigation .

- Cancer Biology : There is emerging evidence linking f6A to cancer biology. For instance, aberrations in RNA modifications, including m6A and potentially f6A, are associated with tumor aggressiveness and resistance to treatment. Understanding the role of these modifications could lead to new therapeutic strategies targeting RNA metabolism in cancer cells .

Comparative Analysis of Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other adenosine derivatives, the following table summarizes key findings from various studies:

| Modification | Formation | Stability | Biological Role | Relevance in Cancer |

|---|---|---|---|---|

| N6-Methyladenosine (m6A) | S-adenosylmethionine-dependent methylation | Moderate | Regulates gene expression, splicing | Implicated in tumorigenesis |

| N6-Hydroxymethyladenosine (hm6A) | Oxidation of m6A | Moderate | Intermediate in RNA processing | Potential role in cancer progression |

| This compound (f6A) | Oxidation of hm6A | High | Modulates RNA-protein interactions | Emerging link to cancer biology |

Case Studies

Several studies have highlighted the significance of f6A:

- RNA Modification Dynamics : A study demonstrated that FTO's ability to convert m6A into f6A suggests a regulatory mechanism that could impact gene expression through reversible modifications .

- Cancer Research : In cervical cancer models, alterations in RNA methylation patterns—including potential involvement from f6A—have been linked to changes in oncogene expression and tumor behavior. This highlights the need for further exploration into how f6A might contribute to malignancy .

- Functional Assays : Various assays have been developed to assess the biological activity of adenosine derivatives, including f6A. These assays evaluate the impact on cell signaling pathways and gene expression profiles, providing insights into the functional roles of these modifications .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJXVWOUESNRCD-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the presence of f6A in RNA impact its photostability compared to standard adenosine?

A1: Research indicates that f6A exhibits significantly different photochemical properties compared to unmodified adenosine. While adenosine typically shows a very low yield of triplet excited states (around 0.1%) upon UV irradiation, f6A demonstrates a markedly higher propensity to form these reactive species []. This difference arises from the distinct electronic structure of f6A. Specifically, a lower-lying dark nπ* state in f6A acts as a doorway state, funneling excitation energy towards the formation of triplet states []. This finding suggests that RNA sequences containing f6A might be more susceptible to UV-induced damage and mutations compared to unmodified RNA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.